1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one
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Overview
Description
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, making it a valuable building block in synthetic chemistry .
Preparation Methods
The synthesis of 1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves several steps. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Electrophilic Addition: The presence of the trifluoromethyl group makes the compound susceptible to electrophilic addition reactions, particularly with electrophiles like halogens.
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles and under elevated temperatures.
Common reagents used in these reactions include sodium hydride, lithium diisopropylamide, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.
Scientific Research Applications
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .
Comparison with Similar Compounds
1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be compared with other similar compounds such as:
1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-one: Similar in structure but lacks the chlorine substitution, which may affect its reactivity and biological activity.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Another related compound with different substituents on the pyridine ring, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C8H5ClF3NO |
---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)5(2-3-13-7)8(10,11)12/h2-3H,1H3 |
InChI Key |
LUFLQYCNGJWUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1Cl)C(F)(F)F |
Origin of Product |
United States |
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